Cas no 111195-75-6 (Pyridine, 2,6-bis(1H-pyrazol-1-ylmethyl)-)

Pyridine, 2,6-bis(1H-pyrazol-1-ylmethyl)- structure
111195-75-6 structure
Product Name:Pyridine, 2,6-bis(1H-pyrazol-1-ylmethyl)-
CAS No:111195-75-6
MF:C13H13N5
MW:239.275821447372
CID:1197191
PubChem ID:12975814
Update Time:2025-10-29

Pyridine, 2,6-bis(1H-pyrazol-1-ylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 2,6-bis(1H-pyrazol-1-ylmethyl)-
    • 111195-75-6
    • 2,6-bis((1H-pyrazol-1-yl)methyl)pyridine
    • 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine
    • SCHEMBL17489171
    • 2,6-bis(pyrazol-1-ylmethyl)pyridine
    • 2,6-di(pyrazole-1-ylmethyl)pyridine
    • MFCD30496741
    • AKOS032945436
    • CS-0379155
    • Inchi: 1S/C13H13N5/c1-4-12(10-17-8-2-6-14-17)16-13(5-1)11-18-9-3-7-15-18/h1-9H,10-11H2
    • InChI Key: AXERATVALSKSIV-UHFFFAOYSA-N
    • SMILES: N1(C=CC=N1)CC1C=CC=C(CN2C=CC=N2)N=1

Computed Properties

  • Exact Mass: 239.11729
  • Monoisotopic Mass: 239.11709544g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 48.5Ų

Experimental Properties

  • PSA: 48.53

Pyridine, 2,6-bis(1H-pyrazol-1-ylmethyl)- Pricemore >>

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Additional information on Pyridine, 2,6-bis(1H-pyrazol-1-ylmethyl)-

Comprehensive Overview of Pyridine, 2,6-bis(1H-pyrazol-1-ylmethyl)- (CAS No. 111195-75-6)

Pyridine, 2,6-bis(1H-pyrazol-1-ylmethyl)- (CAS No. 111195-75-6) is a specialized organic compound that has garnered significant attention in the field of coordination chemistry and material science. This compound, characterized by its unique pyridine core and pyrazole substituents, serves as a versatile ligand in the synthesis of metal-organic frameworks (MOFs) and other advanced materials. Its molecular structure, featuring two 1H-pyrazol-1-ylmethyl groups at the 2,6-positions of the pyridine ring, enables it to form stable complexes with various transition metals, making it invaluable in catalysis and supramolecular chemistry.

The growing interest in Pyridine, 2,6-bis(1H-pyrazol-1-ylmethyl)- is closely tied to its applications in green chemistry and sustainable materials. Researchers are increasingly exploring its potential in designing eco-friendly catalysts for organic transformations, aligning with global trends toward reducing environmental impact. Additionally, its role in the development of porous materials for gas storage and separation has positioned it as a key player in addressing challenges related to energy sustainability and carbon capture.

From a synthetic perspective, Pyridine, 2,6-bis(1H-pyrazol-1-ylmethyl)- is typically prepared through the reaction of 2,6-bis(chloromethyl)pyridine with 1H-pyrazole under basic conditions. This straightforward synthesis, coupled with the compound’s stability and solubility in common organic solvents, makes it accessible for both academic and industrial research. Its adaptability in forming multidentate ligands has also spurred innovations in the design of functional materials, such as luminescent sensors and magnetic materials.

In the context of drug discovery and pharmaceutical research, Pyridine, 2,6-bis(1H-pyrazol-1-ylmethyl)- has shown promise as a scaffold for bioactive molecules. Its ability to coordinate with metal ions has been leveraged in the development of metallodrugs, particularly in anticancer and antimicrobial therapies. This aligns with the rising demand for novel therapeutic agents to combat drug-resistant pathogens and complex diseases, a topic frequently searched in scientific and medical databases.

The commercial availability of Pyridine, 2,6-bis(1H-pyrazol-1-ylmethyl)- has expanded in recent years, driven by its utility in diverse applications. Suppliers and manufacturers often highlight its high purity and customizable derivatives to meet specific research needs. For those seeking 2,6-bis(pyrazolylmethyl)pyridine derivatives or related compounds, it is essential to consider factors such as batch consistency and regulatory compliance to ensure optimal performance in experimental settings.

Looking ahead, the future of Pyridine, 2,6-bis(1H-pyrazol-1-ylmethyl)- lies in its integration with emerging technologies such as artificial intelligence (AI)-driven material design and nanotechnology. Computational tools are increasingly being used to predict its binding affinities and optimize its properties for targeted applications. This intersection of chemistry and technology reflects broader trends in scientific research, where interdisciplinary approaches are revolutionizing traditional methodologies.

In summary, Pyridine, 2,6-bis(1H-pyrazol-1-ylmethyl)- (CAS No. 111195-75-6) is a multifaceted compound with wide-ranging implications in chemistry, materials science, and pharmaceuticals. Its structural versatility, combined with its relevance to contemporary scientific challenges, ensures its continued prominence in research and development. Whether you are investigating coordination polymers, exploring catalytic systems, or designing bioactive compounds, this compound offers a robust platform for innovation and discovery.

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